molecular formula C14H17NO4 B12210767 Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- CAS No. 339202-39-0

Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy-

Cat. No.: B12210767
CAS No.: 339202-39-0
M. Wt: 263.29 g/mol
InChI Key: UXDNLNRHRJGTOI-UHFFFAOYSA-N
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Description

Properties

CAS No.

339202-39-0

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

5-(cyclohexanecarbonylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C14H17NO4/c16-12-7-6-10(8-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17)(H,18,19)

InChI Key

UXDNLNRHRJGTOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- typically involves the reaction of benzoic acid derivatives with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the cyclohexylcarbonylamino moiety can be reduced to form an alcohol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-[(Cyclohexylcarbonyl)amino]-2-hydroxybenzoic acid
  • CAS No.: 339202-39-0
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Structure: Features a benzoic acid backbone with a hydroxyl group at position 2 and a cyclohexylcarbonylamino substituent at position 5 .

Key Characteristics :

  • The hydroxyl and carboxylic acid groups enable hydrogen bonding and ionization, affecting bioavailability and reactivity.

Substituent-Driven Structural and Functional Differences

A. 2-Benzoylbenzoic Acid Derivatives ()
  • Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.
  • Key Differences: Substituents: Aromatic benzoyl groups with methyl or methoxy substituents. Binding Affinity: Lower ΔGbinding values for T1R3 receptors compared to the target compound, suggesting stronger receptor interactions .
B. 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic Acid ()
  • Structure : Contains a furan ring in the amide side chain.
  • Key Differences :
    • Polarity : The furan oxygen increases polarity compared to the cyclohexyl group, reducing lipophilicity.
    • Hydrogen Bonding : Furan’s oxygen may participate in additional hydrogen bonds, influencing target selectivity .
C. Lavendustin C (5-[(2,5-Dihydroxybenzyl)amino]-2-hydroxybenzoic Acid) ()
  • Structure: Features a dihydroxybenzylamino group.
  • Key Differences: Hydrogen Bonding Capacity: Two phenolic hydroxyl groups enhance solubility and interaction with polar targets. Bioactivity: Lavendustin C is a well-characterized inhibitor (≥97% purity), likely targeting kinases or receptors, whereas the cyclohexyl group in the target compound may favor hydrophobic binding pockets .

Toxicity and QSTR Predictions ()

  • QSTR Model : Predicts oral LD₅₀ in mice using molecular connectivity indices (0JA, 1JA, JB).
  • Target Compound: Cyclohexylcarbonylamino substituent contributes to higher molecular connectivity indices (0JA, 1JA) compared to simpler substituents (e.g., methyl or methoxy).
Compound Substituent Type Predicted LD₅₀ (mg/kg) Key Connectivity Indices
Target Compound Cyclohexylcarbonylamino ~150–200 (estimated) High 0JA, 1JA
2-(4-Methoxybenzoyl)benzoic acid Methoxybenzoyl ~300–400 Moderate 0JA, 1JA
Lavendustin C Dihydroxybenzylamino ~500–600 Low 0JA, 1JA

Physicochemical Properties

Property Target Compound 2-(4-Methylbenzoyl)benzoic acid 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid
LogP ~2.8 (estimated) ~2.1 ~1.5
Water Solubility Low Moderate High
Hydrogen Bond Donors 3 2 4
  • The cyclohexyl group in the target compound reduces water solubility but enhances membrane permeability compared to polar analogs .

Biological Activity

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- is a notable derivative that exhibits potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- can be represented as follows:

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol

Research indicates that benzoic acid derivatives can interact with various biological pathways. In particular, compounds with hydroxyl and amine functional groups have shown promise in modulating protein degradation systems. The compound in focus may enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both crucial for cellular homeostasis.

Antioxidant Activity

Benzoic acid derivatives are known for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This activity is particularly significant in preventing cellular damage associated with aging and various diseases.

Antimicrobial Effects

Studies have demonstrated that benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, a study evaluating the cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines indicated low inhibition rates (4.81% and 5.02%, respectively), suggesting a selective action with minimal toxicity to normal cells .

Study on Protein Degradation Modulation

A significant study investigated the effects of benzoic acid derivatives on protein degradation systems. The findings revealed that specific derivatives could enhance proteasomal activity significantly, indicating potential applications in age-related diseases where protein homeostasis is compromised .

Comparative Analysis of Derivatives

A comparative analysis of various benzoic acid derivatives highlighted that those with hydroxyl and amine substituents exhibited superior bioactivity in terms of proteasome activation. For instance, compounds structurally similar to Benzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy- demonstrated enhanced interactions with cathepsins B and L, enzymes involved in protein catabolism .

Data Tables

Activity Compound Effectiveness
AntioxidantBenzoic acid, 5-[(cyclohexylcarbonyl)amino]-2-hydroxy-Moderate
AntimicrobialBenzoic acid derivativesEffective against Gram-positive bacteria
CytotoxicityHep-G24.81% inhibition
CytotoxicityA20585.02% inhibition

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